N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a unique structure combining oxazole, pyridine, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The oxazole ring can be fused with a pyridine ring through a series of condensation reactions.
Phenyl Group Introduction: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazole and pyridine-containing molecules.
Biology
Biologically, N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings may facilitate binding to specific sites, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the 4-methylphenoxy group, in particular, could influence its binding affinity and specificity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-8-10-16(11-9-14)27-13-20(26)24-18-6-3-5-17(15(18)2)22-25-21-19(28-22)7-4-12-23-21/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
JPXVKTYOELFGJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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